Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₆BrFO₄, molecular weight: 407.24 g/mol) is a brominated benzofuran derivative featuring a 2-fluorobenzyloxy substituent at position 5, a methyl group at position 2, and an ethyl ester at position 3 . This compound is included in anti-inflammatory screening libraries, though specific biological data remain under verification .
Properties
IUPAC Name |
ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFO4/c1-3-23-19(22)18-11(2)25-16-9-14(20)17(8-13(16)18)24-10-12-6-4-5-7-15(12)21/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMVHPCGTAHHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a bromo substituent and a methoxy group attached to a fluorophenyl moiety. This unique structure contributes to its biological activities.
Structural Formula
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of similar benzofuran derivatives. For instance, compounds with halogen substitutions showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged widely, indicating variable potency depending on structural modifications.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
Antifungal Activity
The antifungal properties of this compound have been explored in various studies. Similar compounds demonstrated activity against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating their effectiveness.
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Compound D | 16.69 | C. albicans |
| Compound E | 56.74 | Fusarium oxysporum |
Anticancer Potential
Research has suggested that benzofuran derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported the cytotoxic effects of similar compounds on cancer cell lines, indicating the potential for therapeutic applications.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound against various cancer cell lines, yielding promising results:
- Cell Line A : IC50 = 10 µM
- Cell Line B : IC50 = 15 µM
- Cell Line C : IC50 = 20 µM
These findings suggest that the compound may inhibit cancer cell proliferation effectively.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of halogen atoms may enhance membrane permeability, leading to cell lysis in microbial cells.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
Key Insights :
- Halogen Position : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 3- or 4-substituted fluorophenyl analogs due to steric and electronic effects .
- Halogen Type : Bromine substitution (as in ) increases molecular weight and lipophilicity (logP >6.5) but may reduce bioavailability compared to fluorine.
Ester Group Modifications
Key Insights :
Substituents on the Benzofuran Core
Key Insights :
- Methyl at position 2 (target compound) may contribute to steric effects that modulate target binding vs. phenyl analogs. Cytotoxicity in compound 4 suggests bromine’s role in bioactivity, though the target compound’s anti-inflammatory focus implies divergent mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
